2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride
Overview
Description
“2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1394675-94-5 . It has a molecular weight of 244.79 . The IUPAC name for this compound is 2-[(4-isopropylphenyl)sulfanyl]ethanimidamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2S.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-8H,12-13H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 244.79 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Chalcone Derivatives The synthesis and structural analysis of chalcone derivatives related to the chemical structure of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride have been studied, revealing insights into their crystal structures and intermolecular interactions. These compounds were synthesized via Claisen-Schmidt condensation reactions and analyzed using various spectroscopic methods. The crystal structures were stabilized through weak intermolecular interactions, with Hirshfeld surface analysis quantifying these interactions, providing valuable information on the compound's structural properties (Salian et al., 2018).
Chemical Reactions and Compound Formation
Condensation Reactions Involving Propan-2-one Research on the condensation of propan-2-one with formaldehyde and propane-2-thiol has shown the formation of specific compounds depending on the base amount. This study provides a detailed understanding of the chemical reactions and the resulting compound structures, contributing to the broader knowledge of chemical synthesis processes involving similar compounds (Baeva et al., 2020).
Biological and Medicinal Research
Anti-Inflammatory Activity of Derivatives A study on the anti-inflammatory activity of specific derivatives related to the chemical structure has been conducted. Synthesized derivatives were evaluated using the carrageenan-induced paw edema test, showing remarkable activity and suggesting potential pharmaceutical applications (Karande & Rathi, 2017).
Synthesis and Characterization of Novel Compounds
Synthesis of Thiopyrimidine Derivatives The synthesis of new thiopyrimidine derivatives has been documented, focusing on their structural interpretation through various spectral analyses. These studies contribute to the expansion of chemical knowledge and the potential development of compounds with unique properties (Stolarczyk et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXFVFGCQCBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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